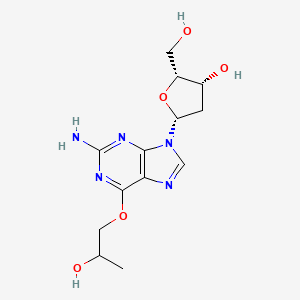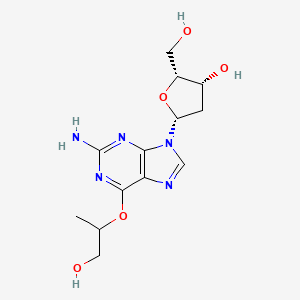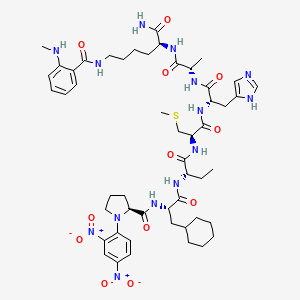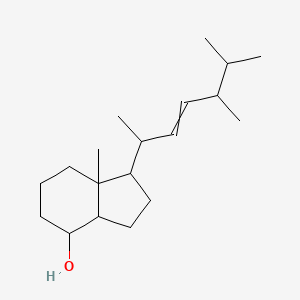
7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each designed to introduce specific functional groups or to construct the molecular skeleton in a controlled manner. For instance, studies on similar compounds, such as the preparation and stereostructural analysis of various methylated cyclopenta[d][1,3]oxazines and benzoxazines, demonstrate the importance of stereochemistry and conformation in achieving desired outcomes (Tähtinen et al., 2002). These insights are crucial for the synthesis of "7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol," where specific stereochemical configurations might be necessary.
Molecular Structure Analysis
The molecular structure of organic compounds is key to their reactivity and physical properties. Techniques such as NMR spectroscopy and X-ray crystallography are indispensable tools for this analysis. For example, the structural determination of cyclic polysulfides and novel cyclic compounds provides valuable information on the geometric and electronic characteristics of similar complex molecules (Takeda et al., 1995). Such detailed structural insights are essential for understanding the behavior of "7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol" in various chemical environments.
Chemical Reactions and Properties
The reactivity of a compound is largely determined by its molecular structure. Studies have explored the reactivity of related compounds, revealing how specific functional groups and structural motifs influence chemical behavior. For example, the reactivity of hexa-3-ene-1,5-diyne derivatives with various reagents highlights the impact of molecular structure on reaction pathways and products (Wrackmeyer et al., 2002). Such research can guide the development of synthetic strategies for "7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol," predicting its reactivity and potential applications.
Applications De Recherche Scientifique
Polymerization Catalysts
One application of similar compounds involves the use of asymmetric ansa-complexes like [1-(9-η 5 -fluorenyl)-2-(2,5,7-trimethyl-indenyl)ethane]hafnium dichloride for propylene homopolymerization reactions. These catalysts demonstrate the influence of methyl group orientation on the performance of polymerization reactions. The study showcased that certain trimethyl-substituted structures produce isotactic poly(propylenes) with high molecular weights and high activities, indicating a potential area where 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol derivatives could be beneficial (Cobzaru et al., 2005).
Stereochemical Analysis
Compounds structurally related to 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol, such as 7a-methyl octa(or hexa)hydrocyclopenta[d][1,3]oxazines, have been analyzed using NMR spectroscopic methods. These studies aim to understand the stereostructures of these compounds in solution, which could provide insights into their conformational dynamics and stability (Tähtinen et al., 2002).
Catalytic Enantioselective Reactions
Derivatives of 7a-Methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ol, such as 1,7,7-Trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol, have been used as ligands in catalytic enantioselective reactions. These reactions are crucial for the production of optically active compounds, which are of great interest in pharmaceutical and material sciences (Nevalainen & Nevalainen, 2001).
Functionalized Derivative Synthesis
Functionalized derivatives of similar compounds, like 7a-(Methoxycarbonyl)-N-methyl-1,3a,5,6,7,7a-hexahydro-4H-1,4,6-(epiethane[1,1,2]triyl)indene-4,9-dicarboximide, have been synthesized, showcasing the compound's versatility in chemical synthesis. The synthesized derivatives present a wide range of applications, including the potential to be used in the development of new materials or as intermediates in organic synthesis (Camps et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZXENWRNSFQDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
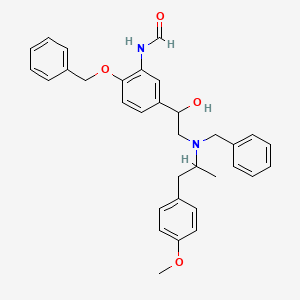
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
